molecular formula C5H6N2 B15481744 3-(Aziridin-1-yl)prop-2-enenitrile CAS No. 23220-69-1

3-(Aziridin-1-yl)prop-2-enenitrile

Cat. No.: B15481744
CAS No.: 23220-69-1
M. Wt: 94.11 g/mol
InChI Key: RJCJARUNJZKFNX-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)prop-2-enenitrile is an α,β-unsaturated nitrile compound characterized by a prop-2-enenitrile backbone conjugated with an aziridine ring. The aziridine group (a three-membered heterocycle containing one nitrogen atom) introduces significant ring strain and nucleophilic reactivity, while the acrylonitrile moiety contributes to electrophilic behavior due to its electron-withdrawing cyano group. This combination makes the compound a versatile intermediate in organic synthesis, particularly in cycloaddition reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

CAS No.

23220-69-1

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

IUPAC Name

3-(aziridin-1-yl)prop-2-enenitrile

InChI

InChI=1S/C5H6N2/c6-2-1-3-7-4-5-7/h1,3H,4-5H2

InChI Key

RJCJARUNJZKFNX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Aziridin-1-yl)prop-2-enenitrile with structurally related α,β-unsaturated acrylonitrile derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Properties/Applications References
3-(Aziridin-1-yl)prop-2-enenitrile Aziridine, acrylonitrile High ring strain, nucleophilic reactivity, potential in drug synthesis [2, 8]
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Diphenylamino, pyridine, acrylonitrile Strong π-π interactions, fluorescence, optoelectronic applications [2, 5]
2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Benzothiazole, aryl, acrylonitrile Antimicrobial, anticancer activities; microwave-assisted synthesis [3, 7, 13]
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl, acrylonitrile Intermediate for Ivabradine (antianginal drug) [11]
CAS 104089-72-7 4-Chlorophenyl, 3-nitrophenyl, acrylonitrile Electron-withdrawing substituents, high reactivity in organic synthesis [14]
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Benzodiazole, trifluoromethyl, acrylonitrile Probable RGS protein inhibition; cysteine-dependent reactivity [8, 15]

Structural and Electronic Differences

  • Aziridine vs. Aromatic Substituents: The aziridine group in 3-(Aziridin-1-yl)prop-2-enenitrile introduces ring strain and nucleophilic character, unlike the planar aromatic substituents (e.g., diphenylamino or benzothiazole) in analogs. For example, diphenylamino derivatives exhibit extended conjugation, enhancing fluorescence and charge-transfer properties .
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds like CAS 104089-72-7 (with nitro and chloro groups) show reduced electron density at the α,β-unsaturated site, favoring electrophilic attacks. In contrast, diphenylamino derivatives (electron-donating) display redshifted absorption spectra due to intramolecular charge transfer .

Stability and Solvent Effects

  • Conformational Stability: Diphenylamino acrylonitriles (e.g., compound I in ) crystallize as anti/syn conformers with energy differences <1 eV, stabilized by solvent interactions. In contrast, aziridine-containing compounds may exhibit higher conformational flexibility due to ring puckering .
  • Solvent Polarity: DFT studies on diphenylamino derivatives reveal solvent-dependent HOMO-LUMO gaps, with polar solvents (e.g., methanol) stabilizing charge-separated states. This behavior is critical for tuning optical properties in device applications .

Q & A

Q. What are the common synthetic routes for 3-(Aziridin-1-yl)prop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, aziridine derivatives can react with acrylonitrile precursors under controlled conditions. Key steps include:

  • Reagent Selection: Use of aziridine and acrylonitrile derivatives with activating groups (e.g., electron-withdrawing substituents) to enhance reactivity.
  • Conditions: Reactions are often performed in anhydrous solvents (e.g., THF or DMF) at 60–80°C for 6–12 hours. Catalysts like triethylamine may accelerate the process .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) ensures high purity.
    Table 1: Example Reaction Conditions from Analogous Compounds
PrecursorSolventTemp (°C)Time (h)Yield (%)Ref.
Aziridine + AcrylonitrileTHF70865
Aziridine derivative + CyanoacetateDMF801072

Q. How is the structural characterization of 3-(Aziridin-1-yl)prop-2-enenitrile performed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:

  • NMR/IR Spectroscopy: 1^1H and 13^{13}C NMR confirm the nitrile (-C≡N) and aziridine ring protons (δ 1.5–2.5 ppm). IR peaks at ~2200 cm1^{-1} validate the nitrile group .
  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths and angles. For example, analogous compounds show C≡N bond lengths of ~1.15 Å and aziridine ring angles of ~60° .

Q. What safety protocols are recommended for handling 3-(Aziridin-1-yl)prop-2-enenitrile in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent aziridine ring opening or polymerization .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential cyanide release .
  • Waste Disposal: Neutralize with dilute HCl before disposal to hydrolyze reactive groups .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in aziridine-containing nitriles?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to minimize absorption errors. For example, monoclinic systems (space group P21/cP2_1/c) are common for similar nitriles .
  • Refinement in SHELXL:
    • Apply restraints for disordered aziridine rings using ISOR and DELU commands.
    • Validate geometry with CHECKCIF; typical R-factors for analogous structures are <0.05 .
      Table 2: Crystallographic Data for Analogous Compounds
CompoundSpace GroupRintR_{\text{int}}R1R_1Ref.
3-[4-(Imidazolyl)phenyl]prop-2-enenitrileP21/cP2_1/c0.0360.041
(E)-2-Formylphenoxyprop-2-enenitrileP21/cP2_1/c0.0280.039

Q. What computational methods predict the reactivity of the aziridine ring in nitrile derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model ring-opening reactions. Solvent effects (e.g., methanol) are incorporated via PCM models .
  • Mechanistic Insights: Frontier Molecular Orbital (FMO) analysis reveals nucleophilic attack sites. For example, the LUMO of aziridine is localized on the nitrogen, favoring electrophilic addition .

Q. How do solvent polarity and substituents influence the spectral properties of 3-(Aziridin-1-yl)prop-2-enenitrile?

Methodological Answer:

  • Solvent Effects: In methanol-water mixtures, increased polarity reduces absorbance intensity but may enhance fluorescence quantum yield due to restricted rotation (e.g., from 0.6 in methanol to 0.8 in 20% water) .
  • Substituent Impact: Electron-withdrawing groups (e.g., -CF3_3) redshift absorption maxima by 10–20 nm compared to alkyl substituents .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive aziridine-nitrile derivatives?

Methodological Answer:

  • Bioactivity Assays: Test against enzyme targets (e.g., kinases) using IC50_{50} measurements. For example, trifluoromethyl substituents improve antimicrobial activity by enhancing membrane permeability .
  • SAR Trends:
    • Nitrile Position: α,β-unsaturated nitriles show higher reactivity in Michael additions.
    • Aziridine Substitution: N-alkylation reduces ring strain, decreasing reactivity but improving stability .
      Table 3: Comparative Bioactivity of Analogous Compounds
CompoundFunctional GroupsIC50_{50} (μM)ActivityRef.
3-Amino-3-[4-CF3_3-phenyl]prop-2-enenitrile-NH2_2, -C≡N, -CF3_30.45Antimicrobial
2-(Benzothiazolyl)prop-2-enenitrile-C≡N, benzothiazole1.2Anticancer

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